N-(4-(4-chlorophenyl)thiazol-2-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-13-2-8-16(9-3-13)27(24,25)11-10-18(23)22-19-21-17(12-26-19)14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKLDMPDTRINHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Tosyl Group: The tosyl group is attached through a sulfonylation reaction using tosyl chloride in the presence of a base such as pyridine.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using an appropriate amine and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing thiazole moieties, such as N-(4-(4-chlorophenyl)thiazol-2-yl)-3-tosylpropanamide, exhibit promising anticancer properties. For instance, derivatives of thiazole have been synthesized and evaluated for their activity against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). Studies have shown that certain thiazole derivatives demonstrate significant cytotoxicity, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thiazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against resistant strains .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the reaction of 4-chlorophenylthiazole with tosyl chloride in the presence of a base to form the tosyl derivative. Subsequent reactions introduce the propanamide moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Biological Mechanism Insights
The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the chlorophenyl group enhances the compound's ability to interact with nucleophilic sites on proteins or nucleic acids, which may lead to inhibition or modulation of various biological processes .
Case Study 1: Anticancer Screening
A study evaluated several thiazole derivatives for their anticancer properties using the Sulforhodamine B assay against MCF7 cells. The results indicated that specific compounds demonstrated IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of thiazole derivatives against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that certain derivatives exhibited comparable or superior activity to standard antibiotics, suggesting their potential use in treating resistant infections .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF7 | 5 | Apoptosis induction |
| B | MCF7 | 12 | Cell cycle arrest |
| C | MCF7 | 8 | Inhibition of proliferation |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| D | MRSA | 16 | Effective |
| E | E. coli | 32 | Moderate |
| F | Pseudomonas aeruginosa | >64 | Ineffective |
Mechanism of Action
The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the 4-chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Crystallographic Differences
- Compound 4 & 5 () : These isostructural thiazole derivatives (4-(4-chlorophenyl/fluorophenyl)-2-substituted thiazoles) exhibit triclinic symmetry with two independent molecules per asymmetric unit. The fluorophenyl group in Compound 5 adopts a perpendicular orientation relative to the molecular plane, unlike the planar chlorophenyl group in Compound 3. Such conformational differences may affect packing efficiency and solubility .
Antibacterial Activity
Thiazole derivatives with modified substituents exhibit varying inhibitory effects (Table 1):
- Key Insight: The nitroguanidino group in Compound 15 enhances antibacterial activity compared to benzyloxy or simple acetamide derivatives. The target compound’s tosyl group, a strong electron-withdrawing moiety, may influence membrane permeability or target binding but requires empirical validation .
Cardioprotective Activity
- N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide () : This methoxy-substituted analog demonstrates superior cardioprotective efficacy over Levocarnitine and Mildronate, reducing hypoxic contractile responses in smooth muscles. The methoxy group’s electron-donating nature may enhance receptor affinity, whereas the target compound’s chloro group could alter electronic distribution and bioavailability .
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-tosylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The compound this compound can be described by the following structural formula:
This structure contains a thiazole moiety, which is known for its diverse biological activities. The presence of the chlorophenyl and tosyl groups enhances its pharmacological profile.
1. Anticancer Activity
Several studies have evaluated the anticancer properties of thiazole derivatives, including those similar to this compound.
- In Vitro Studies : A study demonstrated that compounds with similar thiazole structures exhibited significant anti-proliferative effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from sub-micromolar to nanomolar concentrations against K562, Bel7402, A549, and Jurkat cells, indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic factors such as Bax and caspase 9 in treated cells. This suggests that this compound may similarly induce cell cycle arrest and promote apoptotic pathways in cancer cells .
2. Antimicrobial Activity
Research has also highlighted the antimicrobial potential of thiazole derivatives:
- Broad-Spectrum Activity : Compounds structurally related to this compound were tested against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Fungal Inhibition : Additionally, thiazole derivatives have been noted for their antifungal properties against drug-resistant strains of Candida spp., suggesting a broad spectrum of antimicrobial efficacy .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-(4-chlorophenyl)thiazol-2-yl)-3-tosylpropanamide and related thiazole derivatives?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, thiazole cores are synthesized by reacting α-haloketones (e.g., 4-chlorophenyl-substituted precursors) with thioureas or thioamides under reflux conditions. Subsequent functionalization with tosylpropanamide groups is achieved via nucleophilic substitution or coupling reactions, often using dry solvents like THF and catalysts such as potassium carbonate . Characterization typically involves melting point analysis, IR (to confirm amide C=O stretches), and NMR spectroscopy (to verify substituent integration) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the integration of aromatic protons (e.g., 4-chlorophenyl signals at δ ~7.3–7.5 ppm) and distinguishing thiazole protons (e.g., δ ~8.6 ppm for C-H in thiazole) .
- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹, sulfonyl S=O stretches at ~1150–1300 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
Q. What in vitro assays are routinely used to evaluate the biological activity of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Testing : Agar dilution or broth microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus) to determine MIC values .
- Antiproliferative Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, glioblastoma) to assess IC₅₀ values .
- Enzyme Inhibition Studies : Fluorometric or colorimetric assays (e.g., α-glucosidase inhibition) to measure activity at varying concentrations .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Tools like Multiwfn enable wavefunction analysis to calculate electrostatic potential surfaces (EPS), electron localization functions (ELF), and Fukui indices. These predict nucleophilic/electrophilic sites, guiding derivatization strategies. For example, EPS maps can identify regions prone to hydrogen bonding with biological targets . Density functional theory (DFT) optimizes molecular geometry and computes HOMO-LUMO gaps to correlate with experimental UV-Vis spectra .
Q. How can structural modifications enhance the compound’s structure-activity relationship (SAR) for antimicrobial activity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Introducing para-substituted halogens (e.g., -Br, -Cl) on the phenyl ring enhances antimicrobial potency by increasing electrophilicity and membrane penetration .
- Side-Chain Optimization : Replacing tosyl groups with hydrophilic moieties (e.g., morpholine sulfonamides) improves solubility and bioavailability .
- Molecular Docking : Virtual screening against target enzymes (e.g., GCN5 acetyltransferase) identifies optimal substituent conformations for binding .
Q. How can researchers resolve contradictions between in vitro enzyme inhibition and cellular activity data?
- Methodological Answer : Discrepancies (e.g., strong enzyme inhibition but weak cellular effects) may arise from poor membrane permeability or off-target interactions. Strategies include:
- Prodrug Design : Masking polar groups (e.g., esterification of carboxylic acids) to enhance cell entry .
- Metabolic Stability Assays : LC-MS/MS analysis of intracellular compound levels to verify bioavailability .
- Transcriptomic Profiling : RNA-seq to identify compensatory pathways activated in cells despite target inhibition .
Q. What strategies are effective in analyzing tautomeric or conformational equilibria in thiazole derivatives?
- Methodological Answer :
- Dynamic NMR : Detects slow-exchange tautomers (e.g., thione-thiol equilibria) via temperature-dependent splitting of signals .
- X-ray Crystallography : Resolves solid-state conformation (e.g., planarity of the thiazole ring and tosyl group) to correlate with solution-phase behavior .
- Molecular Dynamics (MD) Simulations : Trajectories in explicit solvent models predict dominant conformers under physiological conditions .
Data Contradiction Analysis
Q. How to address conflicting reports on the anticancer efficacy of thiazole derivatives?
- Methodological Answer : Variations in cell line sensitivity (e.g., potent activity in neuroblastoma but not HeLa) may reflect differences in target expression (e.g., histone acetylase levels). Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
